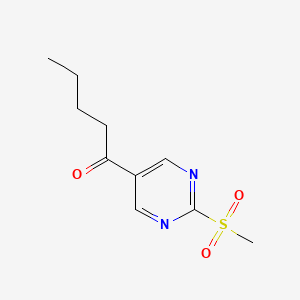![molecular formula C19H20ClNO4 B12910799 2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one CAS No. 88020-30-8](/img/structure/B12910799.png)
2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Chlorophenoxy)phenoxy)-1-(5-methylisoxazolidin-2-yl)propan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of phenoxy and isoxazolidinyl groups, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenoxy)phenoxy)-1-(5-methylisoxazolidin-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-(4-Chlorophenoxy)phenol: This intermediate is prepared by reacting 4-chlorophenol with phenol in the presence of a base such as sodium hydroxide.
Etherification: The 4-(4-Chlorophenoxy)phenol is then subjected to etherification with 2-bromo-1-(5-methylisoxazolidin-2-yl)propan-1-one under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-Chlorophenoxy)phenoxy)-1-(5-methylisoxazolidin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-(4-Chlorophenoxy)phenoxy)-1-(5-methylisoxazolidin-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and isoxazolidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(4-Bromophenoxy)phenoxy)-1-(5-methylisoxazolidin-2-yl)propan-1-one: Similar structure with a bromine atom instead of chlorine.
2-(4-(4-Methylphenoxy)phenoxy)-1-(5-methylisoxazolidin-2-yl)propan-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(4-(4-Chlorophenoxy)phenoxy)-1-(5-methylisoxazolidin-2-yl)propan-1-one imparts unique electronic and steric properties, influencing its reactivity and interaction with molecular targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
88020-30-8 |
|---|---|
Molekularformel |
C19H20ClNO4 |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C19H20ClNO4/c1-13-11-12-21(25-13)19(22)14(2)23-16-7-9-18(10-8-16)24-17-5-3-15(20)4-6-17/h3-10,13-14H,11-12H2,1-2H3 |
InChI-Schlüssel |
SIWDZRFDCGGYGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(O1)C(=O)C(C)OC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)


![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)
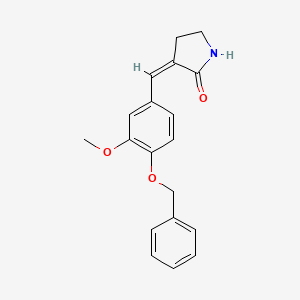
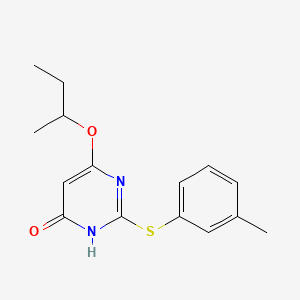
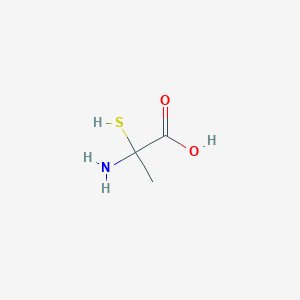
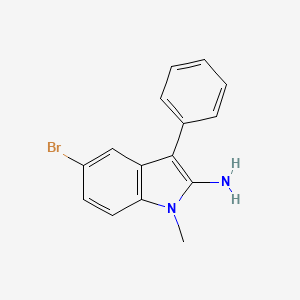

![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)
